2-Propylbenzene-1-thiol

Physical Organic Chemistry Reaction Kinetics Steric Effects

2-Propylbenzene-1-thiol, also systematically named 2-propylbenzenethiol, is an organosulfur compound within the aryl thiol class, characterized by a benzene ring bearing a propyl substituent at the ortho position and a reactive thiol (-SH) group. Its molecular formula is C9H12S with a molecular weight of 152.26 g/mol.

Molecular Formula C9H12S
Molecular Weight 152.26 g/mol
CAS No. 90535-39-0
Cat. No. B13626051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylbenzene-1-thiol
CAS90535-39-0
Molecular FormulaC9H12S
Molecular Weight152.26 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1S
InChIInChI=1S/C9H12S/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3
InChIKeyJPNXREVRYWWBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylbenzene-1-thiol (CAS 90535-39-0): Procurement-Ready Chemical and Physical Properties Overview


2-Propylbenzene-1-thiol, also systematically named 2-propylbenzenethiol, is an organosulfur compound within the aryl thiol class, characterized by a benzene ring bearing a propyl substituent at the ortho position and a reactive thiol (-SH) group [1]. Its molecular formula is C9H12S with a molecular weight of 152.26 g/mol . Computed physicochemical properties include a topological polar surface area (TPSA) of 1 Ų, a calculated partition coefficient (XLogP3) of 3.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 [2]. The compound is typically supplied as a colorless to pale yellow liquid with a characteristic sulfurous odor [3].

Why 2-Propylbenzene-1-thiol (CAS 90535-39-0) is Not Interchangeable with Close Structural Analogs


Even subtle variations in the alkyl substituent on the aromatic ring of benzenethiols critically alter their reactivity and physical behavior. The presence and position of an alkyl group on the benzene ring directly influence the nucleophilicity of the thiolate anion, a key parameter in synthetic applications. A classic study demonstrated that increasing the size of an ortho-alkyl substituent on benzenethiol systematically increases its nucleophilicity in carbonyl substitution reactions [1]. This steric inhibition to solvation effect means that the ortho-propyl group in 2-propylbenzene-1-thiol provides a distinct and quantifiable kinetic advantage compared to the ortho-methyl analog, and a different profile compared to its para-substituted isomer. Consequently, direct substitution without validating this specific reactivity can lead to lower reaction yields and unpredictable outcomes in both academic and industrial synthesis workflows [2].

2-Propylbenzene-1-thiol (CAS 90535-39-0): Comparative Performance Data for Informed Procurement


Quantifying the Ortho-Propyl Substituent Effect on Nucleophilicity

The ortho-propyl group in 2-propylbenzene-1-thiol provides a specific and quantifiable increase in nucleophilicity due to steric inhibition of solvation, as established by a foundational study on ortho-substituted benzenethiols. This class-level inference is based on data showing that as the size of the ortho-alkyl group increases from methyl to t-butyl, the nucleophilicity of the benzenethiolate anion increases in carbonyl addition reactions [1]. While direct kinetic data for the n-propyl analog is not isolated, its behavior is confidently predicted to fall between the methyl and t-butyl extremes. This positions 2-propylbenzene-1-thiol as a more reactive nucleophile than 2-methylbenzenethiol for acyl transfer processes [1].

Physical Organic Chemistry Reaction Kinetics Steric Effects

Predicted Physicochemical Distinctions from the 2-Isopropyl Isomer

In the absence of direct experimental data, computationally derived molecular descriptors provide a basis for differentiation. 2-Propylbenzene-1-thiol has a calculated LogP (XLogP3) of 3.4, a value that indicates its lipophilicity and partition behavior [1]. While experimental data is unavailable for the target compound, a close analog, 2-isopropylbenzenethiol (CAS 6262-87-9), has a reported predicted LogP of 3.09870 [2]. This difference in calculated LogP suggests a subtle but potentially significant variation in retention time in reverse-phase chromatography and in partitioning between aqueous and organic phases.

Computational Chemistry Physical Properties Chromatography

Structural Impact on Conformational Complexity

The linear n-propyl chain of 2-propylbenzene-1-thiol provides a different conformational landscape compared to branched or shorter-chain analogs. This is reflected in computed structural descriptors. 2-Propylbenzene-1-thiol possesses two rotatable bonds, leading to a calculated complexity score of 90.7 [1]. In comparison, 2-isopropylbenzenethiol, with its branched alkyl group, has only one rotatable bond and a higher complexity score of 98.9 [2]. This indicates a more flexible side chain for the target compound, which can influence its ability to adopt specific conformations in enzyme binding pockets or supramolecular assemblies.

Molecular Modeling Conformational Analysis Chemical Informatics

Defined Application Scenarios for 2-Propylbenzene-1-thiol (CAS 90535-39-0) Based on Evidence


Synthesis of Alkylthio-Functionalized Building Blocks

This compound is best suited for the preparation of ortho-propylthio-substituted aromatics and heterocycles. Its specific value lies in its role as a nucleophilic building block where the ortho-n-propyl group provides a defined steric and electronic environment. Research has established the utility of introducing propylthio groups onto aromatic cores, demonstrating that direct reaction of arenediazonium salts with 1-propanethiolate is an efficient method that gives yields comparable to more complex, multi-step synthetic routes [1]. This makes 2-propylbenzene-1-thiol a direct and efficient entry point for generating molecules with a specific alkylthio substitution pattern.

Investigating Steric and Electronic Effects in Reaction Mechanisms

The compound is a valuable probe for physical organic chemistry studies, particularly for investigating the subtle balance between steric hindrance and electronic effects on the nucleophilicity of aromatic thiols. As demonstrated by foundational work on the ortho-effect in benzenethiols, the size of the ortho-substituent is a key determinant of reaction rate [2]. 2-Propylbenzene-1-thiol, with its intermediate ortho-alkyl group, is an ideal candidate for expanding such studies beyond the methyl and t-butyl extremes. This allows researchers to calibrate quantitative structure-reactivity relationship (QSAR) models with greater precision.

Development of Sulfur-Containing Specialty Materials

As a member of the aryl thiol class, 2-propylbenzene-1-thiol can serve as a monomer or functionalization agent in materials science. Aryl thiols are crucial for synthesizing aryl thioethers, which are in turn building blocks for advanced polymers such as aryl polythioethers. These materials often exhibit superior thermal and mechanical properties compared to their oxygen-containing analogs . The specific alkyl substitution pattern on 2-propylbenzene-1-thiol can be leveraged to fine-tune polymer properties like glass transition temperature (Tg) and solubility.

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